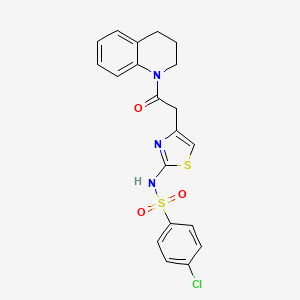![molecular formula C21H21FN6O2 B2481476 1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide CAS No. 1798485-12-7](/img/structure/B2481476.png)
1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with its intricate structure, represents a blend of fluorobenzyl, pyridine, triazole, and piperidine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis often starts with the preparation of the 1-(2-fluorobenzyl)-1H-1,2,3-triazole intermediate. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between 2-fluorobenzyl azide and an alkyne derivative.
Next, the triazole intermediate undergoes a coupling reaction with 4-pyridylboronic acid under Suzuki coupling conditions to introduce the pyridin-4-yl moiety.
The final step involves the acylation of the triazole ring with piperidine-4-carboxamide using standard peptide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Scaling up involves optimizing each step to increase yield and purity while minimizing waste. The use of continuous flow chemistry can help achieve better control over reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine and piperidine rings.
Reduction: : Reduction reactions may target the carbonyl and triazole groups.
Substitution: : Electrophilic aromatic substitution is possible on the fluorobenzyl and pyridine rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ or H₂O₂ under mild conditions.
Reduction: : Catalytic hydrogenation using Pd/C.
Substitution: : Halogenating agents or nucleophiles like NaH or t-BuOK.
Major Products
Oxidation products include pyridine-N-oxide derivatives.
Reduction leads to reduced triazole or amine derivatives.
Substitution reactions yield various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Used as a ligand in transition metal-catalyzed reactions.
Precursor for complex heterocyclic compounds.
Biology
Potential as an enzyme inhibitor due to the triazole ring.
Used in binding studies with proteins and DNA.
Medicine
Evaluated for its anticancer properties.
Studied as a potential antiviral agent.
Industry
Component in the synthesis of advanced materials.
Used in developing novel pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets: : Primarily targets enzymes and receptors with affinity for triazole and pyridine rings.
Pathways Involved: : Inhibits specific enzymes by mimicking natural substrates or binding to active sites, disrupting cellular processes and signaling pathways.
Comparison with Similar Compounds
Uniqueness: : The presence of the 2-fluorobenzyl group enhances lipophilicity and membrane permeability compared to non-fluorinated analogs.
Similar Compounds
1-(2-Chlorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl compounds.
Piperidine derivatives lacking the fluorobenzyl substitution.
1,2,3-triazole compounds with different N-aryl groups.
This should give you a comprehensive overview of the compound, touching on its synthesis, reactions, applications, and more
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c22-17-4-2-1-3-16(17)13-28-19(14-5-9-24-10-6-14)18(25-26-28)21(30)27-11-7-15(8-12-27)20(23)29/h1-6,9-10,15H,7-8,11-13H2,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQPLCWVNXCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=C(N(N=N2)CC3=CC=CC=C3F)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2481395.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)

![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)
![4-[(benzyloxy)methyl]-1-cyclobutanecarbonylpiperidine](/img/structure/B2481403.png)
![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)



![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)
![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)
![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)
![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)
